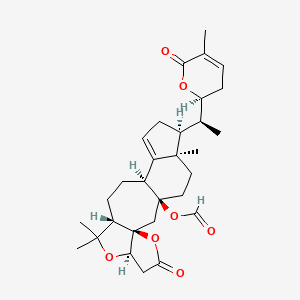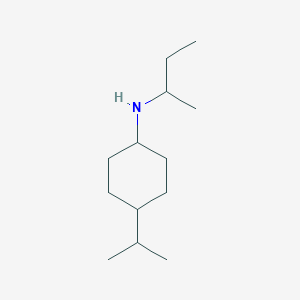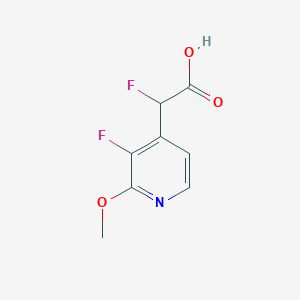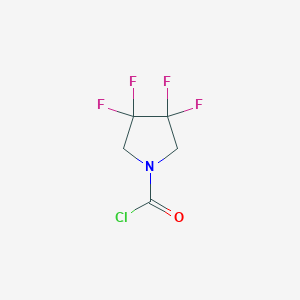
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound with the molecular formula C₅H₆ClF₄NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of four fluorine atoms and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as sulfur tetrafluoride (SF₄) or tetrafluoromethane (CF₄) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3,3,4,4-tetrafluoropyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products
Amides, esters, and thioesters: from substitution reactions.
3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.
3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4-Tetrafluoropyrrolidine: Lacks the carbonyl chloride group but shares the fluorinated pyrrolidine core.
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
3,3,4,4-Tetrafluoropyrrolidine hydrochloride: A hydrochloride salt form of the fluorinated pyrrolidine.
Uniqueness
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a reactive carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C5H4ClF4NO |
|---|---|
Molekulargewicht |
205.54 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2 |
InChI-Schlüssel |
GUQBRSURUHKJBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1C(=O)Cl)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



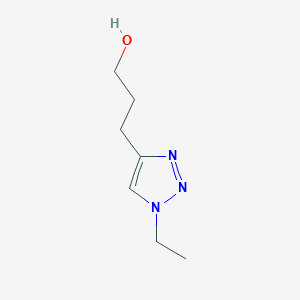
![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
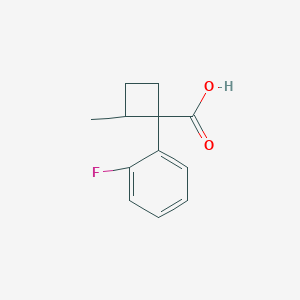

![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

